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Compound of Interest

Compound Name: 4-Phenyl-1,3,5-triazine-2-thiol

CAS No.: 1000018-63-2

Cat. No.: B3023634

Get Quote

Content Type: Technical Comparison & Application Guide Primary Focus: 6-Substituted-1,3,5-

triazine-2,4-dithiols[1][2][3]

Executive Summary & Molecular Architecture
Triazine thiols (TMTs) are versatile heterocyclic scaffolds defined by the dynamic equilibrium

between their thiol (SH) and thione (NH=C=S) tautomers.[2] The substituent at the 6-position

(C6) acts as the "tuning knob" for the molecule's electronic and steric properties.

This guide compares two distinct classes:

Phenyl-Substituted (Aromatic): e.g., 6-Anilino-1,3,5-triazine-2,4-dithiol.[1][2][4]

Key Trait: High rigidity,

-electron delocalization, moderate lipophilicity.[2]

Alkyl-Substituted (Aliphatic): e.g., 6-(Dibutylamino)-1,3,5-triazine-2,4-dithiol (DBN).[1][2]
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Key Trait: High flexibility, strong hydrophobicity, steric bulk.[2]

Tautomeric Equilibrium
Understanding the tautomerism is critical for predicting reactivity (e.g., S-alkylation in synthesis

vs. N-coordination in biology).[1][2]

Solid State/Neutral pH: Predominantly Thione form (favored by N-H bond stability).

Basic pH/Metal Surface: Shifts to Thiolate anion (favored for S-Metal bonding).[1][2]

Physicochemical & Performance Comparison
The following data synthesizes experimental findings regarding solubility, lipophilicity, and

inhibition efficiency.

Table 1: Comparative Physicochemical Profile[5]
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Property
Phenyl-Substituted

(e.g., 6-Anilino)

Alkyl-Substituted

(e.g., 6-
Dibutylamino)

Implication

LogP (Lipophilicity) ~1.7 ~2.8

Alkyl variants cross

membranes/films

more easily.[1][2]

Molecular Rigidity
High (Planar

-system)

Low (Flexible alkyl

chains)

Phenyl allows

-stacking; Alkyl

improves film packing

density.[1][2]

Thermal Stability High (>250°C)
Moderate (~145-

200°C)

Phenyl preferred for

high-temp

molding/curing.[1][2]

Electronic Effect

Resonance (Electron

withdrawing/donating

via

)

Inductive (+I effect

from alkyl groups)

Alkyl groups increase

electron density on

Sulfur, enhancing

metal binding.[2]

Solubility

Good in polar organic

solvents (DMSO,

DMF)

Good in non-polar

solvents & polymers

Alkyls are superior for

rubber/polymer

blending.[2]

Table 2: Corrosion Inhibition Efficiency (1M HCl on Mild
Steel)
Data aggregated from comparative electrochemical studies (Potentiodynamic Polarization).
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Parameter Phenyl-Substituted
Alkyl-Substituted

(DBN)
Mechanism Note

Inhibition Efficiency

(IE%)
85 - 91% 93 - 99%

Alkyl chains form a

thicker hydrophobic

barrier against

water/ions.[1][2]

Adsorption Isotherm Langmuir Langmuir

Both form

monolayers, but Alkyls

pack denser due to

chain interdigitation.

Gibbs Free Energy (

)
-32 to -36 kJ/mol -34 to -40 kJ/mol

Both exhibit

Chemisorption

(Coordinate bond

formation).[1][2]

Mechanistic Pathways & Applications
Surface Engineering & Corrosion Protection
In materials science, the choice between phenyl and alkyl determines the mechanism of

protection.

Alkyl-Triazines (The "Umbrella" Effect): The S-atoms bind to the metal (Al, Cu, Fe), while the

hydrophobic dibutyl tails orient away from the surface.[2] This creates a water-repellent layer

that physically blocks corrosive ions (

,

).

Phenyl-Triazines (The "Shield" Effect): The aromatic ring lies flatter or stacks, providing a

rigid barrier.[2] However, without long hydrophobic tails, water penetration is statistically

more likely than with long-chain alkyls.[2]

Drug Development & Medicinal Chemistry
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For the pharmaceutical audience, the 1,3,5-triazine scaffold is a "privileged structure."[2][5]

Kinase Inhibition: The Phenyl variant is often preferred here. The aromatic ring can engage

in

stacking interactions with residues (e.g., Phenylalanine, Tryptophan) in the ATP-binding
pocket of kinases.[2]

Bio-Conjugation:Alkyl linkers are preferred when the triazine thiol is used as a connector

(e.g., in ADCs - Antibody Drug Conjugates) to maintain solubility and prevent aggregation.[2]

Visualization: Mechanism of Action
The following diagram illustrates the divergent pathways for these two variants in application.

1,3,5-Triazine-2,4-Dithiol Core

Substituent: Phenyl (Anilino)
(Aromatic, Rigid)

Substituent: Alkyl (Dibutyl)
(Aliphatic, Flexible)

Properties:
- π-π Stacking

- Moderate LogP (1.7)
- High Thermal Stability

Induces

Properties:
- Hydrophobic Barrier

- High LogP (2.8)
- Steric Bulk

Induces

Application: Drug Discovery
(Kinase Inhibitors)

Target: Hydrophobic Pockets

Optimized Interaction

Application: Corrosion/Surface
(SAM Formation)

Mechanism: Hydrophobic Film

Superior Barrier

Click to download full resolution via product page
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Caption: Divergent functional pathways dictated by the C6-substituent. Phenyl favors bio-

molecular interactions; Alkyl favors surface protection.[1]

Experimental Protocols (Self-Validating)
Synthesis of 6-Substituted-1,3,5-triazine-2,4-dithiols
This protocol utilizes the differential reactivity of the three chlorine atoms in cyanuric chloride

(TCT).[1][2] The temperature control is the self-validating step: if the temperature rises too fast,

you will get inseparable mixtures of di- and tri-substituted byproducts.

Reagents: Cyanuric Chloride (TCT), Amine (Aniline or Dibutylamine), NaSH (Sodium

Hydrosulfide), Acetone, Water.[2]

Step-by-Step Methodology:

First Substitution (The "Cold" Step):

Dissolve TCT (0.1 mol) in Acetone at 0–5°C.

Add Amine (0.1 mol) dropwise.[2] Maintain temperature < 5°C.

Validation: The solution remains clear/pale. If precipitate forms immediately, temp is too

high (hydrolysis).

Add

(0.05 mol) to neutralize HCl.[2] Stir for 2 hours.

Second & Third Substitution (The "Hot" Step):

Prepare NaSH (0.22 mol) in water.[2]

Add the TCT-Amine intermediate to the NaSH solution.[1]

Heat to Reflux (60–80°C) for 4–6 hours.

Chemistry: The elevated temperature overcomes the energy barrier for the deactivated

triazine ring (deactivated by the first amine donation).
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Workup & Acidification:

Cool to room temperature. The solution contains the soluble thiolate salt.

Acidify with dilute HCl to pH 2–3.

Observation: The product precipitates as the free thiol/thione.

Filter, wash with water, and recrystallize (Ethanol for Phenyl, Acetone/Hexane for Alkyl).[2]

Electrochemical Corrosion Testing
To verify the performance differences in Table 2.

Electrode Prep: Polish mild steel coupons (1 cm²) with SiC paper (up to 1200 grit). Degrease

with acetone.

Electrolyte: 1M HCl (Blank) vs. 1M HCl + Inhibitor (0.5 mM, 1.0 mM).

OCP Stabilization: Immerse electrode for 30 mins until Open Circuit Potential stabilizes.

Tafel Polarization: Scan ±250 mV vs OCP at 1 mV/s.

Calculation:

Expectation: Alkyl variants should show lower

(current density) due to better surface coverage.[2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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